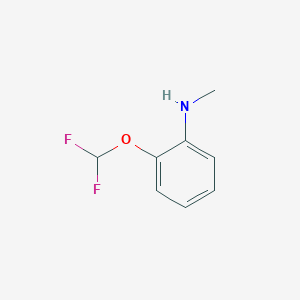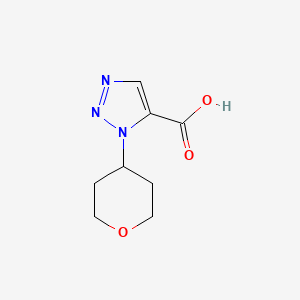
1-(oxan-4-yl)-1H-1,2,3-triazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(oxan-4-yl)-1H-1,2,3-triazole-5-carboxylic acid is a chemical compound that features a triazole ring substituted with an oxan-4-yl group and a carboxylic acid group
准备方法
The synthesis of 1-(oxan-4-yl)-1H-1,2,3-triazole-5-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The oxan-4-yl group can be introduced through the use of appropriate starting materials and reaction conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
化学反应分析
1-(oxan-4-yl)-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the triazole ring or other functional groups to different states.
Substitution: The triazole ring can participate in substitution reactions, where one substituent is replaced by another.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form corresponding carboxylate salts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(oxan-4-yl)-1H-1,2,3-triazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of 1-(oxan-4-yl)-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which can inhibit enzyme activity or alter receptor function. The oxan-4-yl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
1-(oxan-4-yl)-1H-1,2,3-triazole-5-carboxylic acid can be compared with other triazole derivatives, such as:
1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the triazole ring.
1-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid: Another triazole derivative with a tetrahydropyran group instead of an oxan group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C8H11N3O3 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC 名称 |
3-(oxan-4-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11N3O3/c12-8(13)7-5-9-10-11(7)6-1-3-14-4-2-6/h5-6H,1-4H2,(H,12,13) |
InChI 键 |
YJNZEFXHLYTHTH-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1N2C(=CN=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


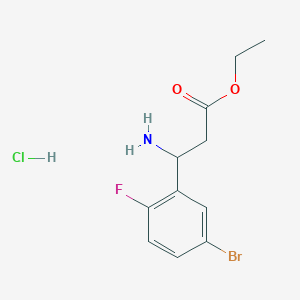

![5-[2-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13485864.png)
![Ethyl 1-(iodomethyl)-3-(1,2,3-thiadiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13485872.png)
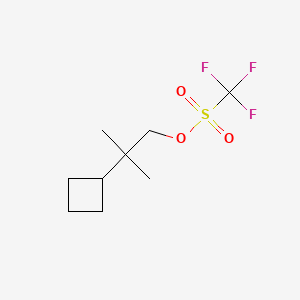
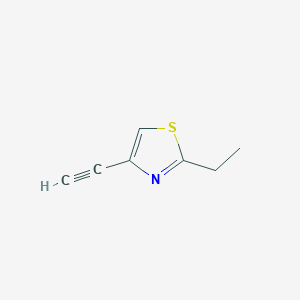
![2-(6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B13485892.png)
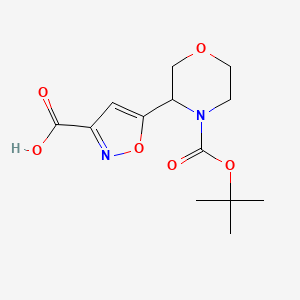
![5,7-Dichloro-2-(4-pyridyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13485910.png)
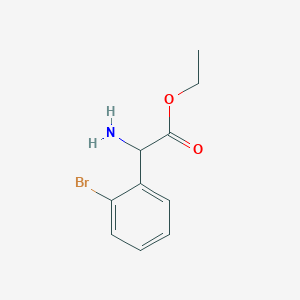
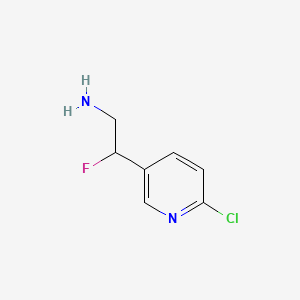
![2-bromo-4H,6H,7H-thieno[3,2-c]pyran](/img/structure/B13485935.png)
![2-{1-[(pyrimidin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13485937.png)
